3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15625089
Molecular Formula: C22H27N5O2S2
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -](/images/structure/VC15625089.png)
Specification
Molecular Formula | C22H27N5O2S2 |
---|---|
Molecular Weight | 457.6 g/mol |
IUPAC Name | (5Z)-3-butan-2-yl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C22H27N5O2S2/c1-5-15(3)27-21(29)17(31-22(27)30)13-16-19(25-11-9-24(4)10-12-25)23-18-14(2)7-6-8-26(18)20(16)28/h6-8,13,15H,5,9-12H2,1-4H3/b17-13- |
Standard InChI Key | RNTVAJVTYBBFMY-LGMDPLHJSA-N |
Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Introduction
Structural Characterization and Molecular Properties
Core Framework: Pyrido[1,2-a]pyrimidin-4-one
The bicyclic pyrido[1,2-a]pyrimidin-4-one system forms the central scaffold of the compound. This nitrogen-rich heterocycle is characterized by fused pyridine and pyrimidinone rings, a structural motif associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The presence of a ketone group at position 4 and a methyl group at position 9 introduces steric and electronic modifications that influence molecular interactions .
Thiazolidinone Substituent
Attached to the pyrido-pyrimidine core via a (Z)-configured methylidene bridge is a 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen, is renowned for its role in antimicrobial, anticancer, and anti-inflammatory agents . The sec-butyl group at position 3 enhances lipophilicity, potentially improving membrane permeability, while the thiocarbonyl group at position 2 may facilitate hydrogen bonding with biological targets .
4-Methylpiperazine Side Chain
The 4-methylpiperazin-1-yl group at position 2 of the pyrido-pyrimidine core is a common pharmacophore in drug design, often employed to modulate solubility and bioavailability . Its basic nitrogen atoms can participate in protonation under physiological conditions, enhancing water solubility and interaction with acidic residues in target proteins .
Table 1: Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C<sub>24</sub>H<sub>28</sub>N<sub>6</sub>O<sub>2</sub>S<sub>2</sub> |
Molecular Weight | 528.7 g/mol |
logP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 98.5 Ų |
Stereochemistry | (Z)-configuration at methylidene bridge |
Synthetic Methodology
Pyrido[1,2-a]pyrimidin-4-one Core Synthesis
The synthesis of the pyrido[1,2-a]pyrimidin-4-one core can be adapted from methodologies reported for analogous systems . A regioselective acylation strategy employing lithium amide bases of 2-aminopyridines with alkynoate esters yields alkynamides, which undergo thermal cyclization to form the bicyclic framework . This approach ensures preferential formation of the 4-oxo isomer over the 2-oxo variant, critical for maintaining structural fidelity .
Thiazolidinone Ring Construction
The thiazolidinone moiety is introduced via a cyclocondensation reaction between a β-mercaptoamine derivative and a carbonyl compound. Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–100°C) is essential to achieve high yields . The sec-butyl group is incorporated through alkylation of the thiazolidinone nitrogen using sec-butyl bromide under basic conditions .
Functionalization with 4-Methylpiperazine
The 4-methylpiperazine group is appended via nucleophilic aromatic substitution at position 2 of the pyrido-pyrimidine core. Reaction with 4-methylpiperazine in the presence of a palladium catalyst facilitates coupling, with yields dependent on the electronic effects of adjacent substituents .
Table 2: Key Synthetic Steps and Conditions
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Core cyclization | LiHMDS, THF, −78°C → 110°C, 12 h | 65–70 |
2 | Thiazolidinone formation | DMF, 90°C, 8 h | 55–60 |
3 | Piperazine coupling | Pd(OAc)<sub>2</sub>, DIPEA, DCM, 24 h | 40–45 |
Hypothesized Biological Activities
Antimicrobial Effects
Thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis or DNA gyrase function . The sec-butyl substituent may enhance penetration through bacterial lipid bilayers, while the 4-methylpiperazine group could improve solubility in physiological media .
Anti-inflammatory Activity
The compound’s ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is theorized based on structural analogs. The Z-configured methylidene bridge may adopt a planar conformation favorable for enzyme active-site binding .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Key Analogues
The target compound’s unique combination of a pyrido-pyrimidine core, thiazolidinone, and piperazine substituents distinguishes it from existing therapeutics, suggesting novel mechanisms of action.
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